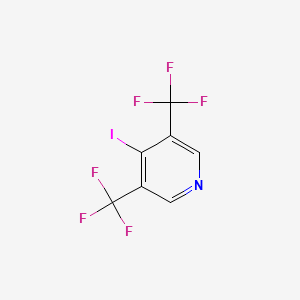

4-Iodo-3,5-bis(trifluoromethyl)pyridine

説明

4-Iodo-3,5-bis(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring iodine at the 4-position and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions. The trifluoromethyl groups enhance electron-withdrawing effects, increasing the pyridine ring’s electrophilicity and stability against metabolic degradation . The iodine substituent serves as a versatile site for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making it valuable in pharmaceutical and materials chemistry .

特性

IUPAC Name |

4-iodo-3,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6IN/c8-6(9,10)3-1-15-2-4(5(3)14)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZUYFMOVNNHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)I)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the iodination of 3,5-bis(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.

化学反応の分析

Types of Reactions

4-Iodo-3,5-bis(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

Substitution Reactions: The major products are the substituted pyridines where the iodine atom is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.

Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.

科学的研究の応用

Agrochemical Applications

Trifluoromethylpyridines, including 4-Iodo-3,5-bis(trifluoromethyl)pyridine, are extensively used in the development of agrochemicals. They play a crucial role in the synthesis of pesticides and herbicides.

Insecticides

- Flonicamid : A notable insecticide derived from trifluoromethylpyridine that targets sap-feeding pests. Its efficacy is attributed to the trifluoromethyl group which enhances its insecticidal properties .

- Pyridalyl : Another insecticide that incorporates the 5-(trifluoromethyl)pyridine structure, demonstrating superior pest control compared to traditional compounds .

Herbicides

- Fluazinam : A fungicide synthesized using derivatives of trifluoromethylpyridine that interfere with respiration biochemistry in fungi. It has shown higher activity than other halogenated derivatives .

Pharmaceutical Applications

The pharmaceutical potential of this compound is significant due to its biological activities.

Drug Development

Several compounds containing the trifluoromethylpyridine moiety are under clinical trials for various therapeutic applications:

- Antimicrobial Agents : The unique structure allows for enhanced interaction with biological targets.

- Anti-cancer Drugs : Some derivatives have shown promising results in inhibiting cancer cell proliferation .

Data Tables

| Compound Name | Application Type | Active Ingredient | Notable Features |

|---|---|---|---|

| Flonicamid | Insecticide | This compound | Targets sap-feeding pests |

| Pyridalyl | Insecticide | 5-(trifluoromethyl)pyridine | Superior pest control |

| Fluazinam | Fungicide | Trifluoromethylpyridine derivative | High fungicidal activity |

Case Study 1: Flonicamid Development

Flonicamid was developed through structural optimization of pyridine derivatives. Initial screening identified several nicotinamide derivatives with insecticidal properties, leading to flonicamid's commercial success as a Group 29 insecticide according to IRAC classification .

Case Study 2: Fluazinam Efficacy

Fluazinam was synthesized from a trifluoromethyl-pyridine derivative and demonstrated significant fungicidal activity against various pathogens. Its mechanism involves disruption of mitochondrial respiration, showcasing the importance of trifluoromethyl groups in enhancing bioactivity .

作用機序

The mechanism of action of 4-Iodo-3,5-bis(trifluoromethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its iodine and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological or chemical effects. The exact pathways involved vary depending on the specific context and application.

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS 70158-60-0)

- Structural Differences : Substitution of iodine with chlorine at the 2-position (vs. 4-position in the target compound).

- Reactivity : Chlorine is a weaker leaving group compared to iodine, reducing efficacy in nucleophilic substitution reactions. However, the 2-position chlorine may sterically hinder adjacent reactions, unlike the 4-iodo derivative’s accessibility .

- Applications : Used in agrochemical intermediates and catalytic systems where steric effects are advantageous.

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS 1194377-09-7)

- Structural Differences : Pyrazole core vs. pyridine, with a methyl group at the 1-position and trifluoromethyl at the 3-position.

- Reactivity : Pyrazoles exhibit stronger hydrogen-bonding capacity due to N–H groups, unlike pyridines. The iodine here may participate in different coupling pathways .

- Applications : Likely employed in heterocyclic drug discovery, particularly in kinase inhibitors.

Organometallic Complexes with Bis(trifluoromethyl)phenyl Groups

- Example: Bis(((Z)-3-(4-cyano-3,5-bis(trifluoromethyl)phenyl)-4-oxopent-2-en-2-yl)oxy)copper(II) (from ).

- Key Contrast : Incorporation of trifluoromethyl groups into coordination complexes for organic electronics. The pyridine-based target compound lacks direct metal-binding motifs but could serve as a ligand precursor .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula* | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 4-Iodo-3,5-bis(trifluoromethyl)pyridine | Not explicitly listed | C₇H₂F₆IN | I (4), -CF₃ (3,5) | High cross-coupling potential | Pharmaceuticals, agrochemicals |

| 2-Chloro-3,5-bis(trifluoromethyl)pyridine | 70158-60-0 | C₇H₂ClF₆N | Cl (2), -CF₃ (3,5) | Steric hindrance at 2-position | Catalysis, intermediates |

| 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole | 1194377-09-7 | C₆H₅F₃IN₂ | I (4), -CF₃ (3), -CH₃ (1) | Hydrogen-bonding capacity | Drug discovery |

*Molecular formulas inferred from structural data.

Research Findings and Trends

- Electrophilic Substitution : The 3,5-bis(trifluoromethyl)pyridine scaffold facilitates regioselective halogenation at the 4-position due to electron-deficient aromatic rings .

- Synthetic Utility : Iodine in the target compound enables efficient coupling reactions, as seen in analogs like 4-iodobenzotrifluoride (CAS 455-13-0), which is used in liquid crystals .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, making such compounds suitable for high-temperature applications in materials science .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Iodo-3,5-bis(trifluoromethyl)pyridine, and how do reaction conditions influence product yield?

- Methodology : The compound is typically synthesized via halogenation or substitution reactions on pyridine precursors. For example, brominated analogs (e.g., 4-Bromo-2,6-bis(trifluoromethyl)pyridine) undergo halogen exchange using iodine sources like NaI in polar aprotic solvents (e.g., DMF) under reflux . Coupling reactions (e.g., Suzuki-Miyaura) may also be employed to introduce aryl groups at the 4-position, requiring palladium catalysts and controlled temperatures (60–100°C) .

- Key Variables : Solvent polarity, catalyst loading, and reaction time critically affect yield. For halogen exchange, excess NaI and anhydrous conditions minimize side reactions.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : NMR identifies trifluoromethyl groups (δ ~ -60 to -65 ppm), while NMR resolves pyridine ring protons (δ 8.5–9.5 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 386.92).

- X-ray Crystallography : Resolves iodine’s steric effects on crystal packing .

- Physical Properties : Melting points (mp) for analogs range from 123–293°C, suggesting similar thermal stability for the title compound .

Advanced Research Questions

Q. How do the electronic and steric effects of the 3,5-bis(trifluoromethyl) groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl groups deactivate the pyridine ring, directing electrophilic substitution to the 4-position. Steric hindrance from the 3,5-substituents slows reactions requiring bulky catalysts (e.g., Buchwald-Hartwig amination).

- Experimental Design : Compare reaction rates with less-hindered analogs (e.g., 4-Iodopyridine) using kinetic studies (e.g., in-situ IR monitoring) .

Q. What are the challenges in synthesizing and stabilizing intermediates during functionalization of this compound?

- Methodology :

- Intermediate Trapping : Use low temperatures (-78°C) and stabilizing ligands (e.g., PPh) to isolate organometallic intermediates (e.g., Grignard or lithium species).

- Spectroscopic Monitoring : In-situ NMR tracks trifluoromethyl group stability during lithiation .

Q. How can this compound serve as a building block for fluorinated polymers or materials?

- Application Strategy :

- Polymer Synthesis : Incorporate into co-polymers via Sonogashira coupling with diynes, leveraging iodine’s reactivity. Fluorinated polymers exhibit enhanced thermal/chemical resistance .

- Material Properties :

| Property | Measurement Technique | Expected Outcome |

|---|---|---|

| Thermal Stability | TGA/DSC | Decomposition >300°C |

| Hydrophobicity | Contact Angle Analysis | >120° (water) |

| Dielectric Constant | Impedance Spectroscopy | <2.5 (1 kHz) |

Q. What contradictions exist in reported reactivity data for halogenated trifluoromethylpyridines, and how can they be resolved?

- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) may arise from trace moisture deactivating catalysts.

- Resolution : Standardize anhydrous conditions (e.g., glovebox synthesis) and characterize Pd catalyst speciation via XPS or EXAFS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。